An In-depth Technical Guide to (R)-3-Hydroxymontanoyl-CoA: Structure, Properties, and Metabolic Significance
An In-depth Technical Guide to (R)-3-Hydroxymontanoyl-CoA: Structure, Properties, and Metabolic Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-hydroxymontanoyl-CoA is a crucial intermediate in the biosynthesis of very-long-chain fatty acids (VLCFAs), which are essential components of cellular membranes, signaling molecules, and energy storage lipids. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological role of (R)-3-hydroxymontanoyl-CoA. It is intended to serve as a valuable resource for researchers in lipid metabolism, drug discovery, and related fields.
Chemical Structure and Properties
(R)-3-hydroxymontanoyl-CoA, also known as (R)-3-hydroxyoctacosanoyl-CoA, is a long-chain acyl-CoA thioester. Its structure consists of a C28 fatty acid, montanic acid (octacosanoic acid), hydroxylated at the beta-position (C3) with an (R)-stereochemistry, linked to a coenzyme A molecule via a thioester bond.
Table 1: Chemical and Physical Properties of (R)-3-Hydroxymontanoyl-CoA
| Property | Value | Source |
| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3R)-3-hydroxyoctacosanethioate | PubChem |
| Molecular Formula | C49H90N7O18P3S | PubChem[1] |
| Molecular Weight | 1190.3 g/mol | PubChem[1] |
| CAS Number | Not available | |
| Appearance | Expected to be a solid at room temperature. | Inferred from similar compounds |
| Solubility | Long-chain acyl-CoAs are generally poorly soluble in aqueous solutions and soluble in organic solvents such as methanol, ethanol, and chloroform. Their solubility in aqueous buffers is affected by pH and the presence of detergents or binding proteins. | General knowledge on lipids[2] |
| Melting Point | Not experimentally determined. | |
| Boiling Point | Not experimentally determined. |
Biological Role: An Intermediate in Very-Long-Chain Fatty Acid Elongation
(R)-3-hydroxymontanoyl-CoA is a key intermediate in the cyclical pathway of very-long-chain fatty acid (VLCFA) elongation. This process, occurring primarily in the endoplasmic reticulum, adds two-carbon units to a growing fatty acyl-CoA chain. The cycle consists of four enzymatic reactions:
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Condensation: An acyl-CoA (e.g., C26-CoA) condenses with malonyl-CoA to form a 3-ketoacyl-CoA (3-oxooctacosanoyl-CoA). This reaction is catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs).
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Reduction: The 3-ketoacyl-CoA is then reduced to (R)-3-hydroxyacyl-CoA, in this case, (R)-3-hydroxymontanoyl-CoA. This step is catalyzed by a 3-ketoacyl-CoA reductase (KAR) and utilizes NADPH as a reducing agent.
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Dehydration: The (R)-3-hydroxymontanoyl-CoA is dehydrated to form a trans-2,3-enoyl-CoA (trans-2,3-octacosenoyl-CoA). This reaction is carried out by a 3-hydroxyacyl-CoA dehydratase (HACD).
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Reduction: Finally, the trans-2,3-enoyl-CoA is reduced to a saturated acyl-CoA (montanoyl-CoA or C28-CoA), which is two carbons longer than the starting acyl-CoA. This second reduction is catalyzed by a trans-2-enoyl-CoA reductase (TER) and also uses NADPH.
The newly synthesized montanoyl-CoA can then serve as a substrate for further elongation cycles or be incorporated into various complex lipids.
Figure 1. The Very-Long-Chain Fatty Acid (VLCFA) Elongation Cycle.
Experimental Protocols
Chemoenzymatic Synthesis (Adapted)
A general chemoenzymatic approach can be employed for the synthesis of (R)-3-hydroxymontanoyl-CoA. This would involve the chemical synthesis of (R)-3-hydroxymontanic acid, followed by its enzymatic ligation to Coenzyme A.
Materials:
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(R)-3-hydroxymontanic acid (custom synthesis may be required)
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Coenzyme A (lithium salt)
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Acyl-CoA synthetase (long-chain)
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ATP
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MgCl2
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Triton X-100
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Potassium phosphate (B84403) buffer (pH 7.4)
Procedure:
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Dissolve (R)-3-hydroxymontanic acid in a suitable organic solvent (e.g., ethanol) and prepare a stock solution.
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In a reaction vessel, combine potassium phosphate buffer, MgCl2, ATP, and Coenzyme A.
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Add a small amount of Triton X-100 to aid in the solubilization of the fatty acid.
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Initiate the reaction by adding the acyl-CoA synthetase and the (R)-3-hydroxymontanic acid stock solution.
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Incubate the reaction mixture at 37°C with gentle agitation. The reaction progress can be monitored by HPLC or LC-MS/MS.
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Upon completion, the reaction can be stopped by the addition of an acid (e.g., perchloric acid) to precipitate the enzyme.
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The synthesized (R)-3-hydroxymontanoyl-CoA can then be purified from the reaction mixture.
Purification by High-Performance Liquid Chromatography (HPLC) (Adapted)
Reverse-phase HPLC is a common method for the purification of acyl-CoA esters.
Instrumentation:
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HPLC system with a UV detector
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C18 reverse-phase column
Mobile Phase:
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A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., potassium phosphate with a low pH) is typically used.
Procedure:
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Centrifuge the quenched synthesis reaction to remove the precipitated protein.
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Filter the supernatant through a 0.22 µm filter.
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Inject the filtered sample onto the C18 column.
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Elute the acyl-CoAs using a linear gradient of increasing acetonitrile concentration.
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Monitor the elution profile at 260 nm, the absorbance maximum for the adenine (B156593) base of Coenzyme A.
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Collect the fractions corresponding to the (R)-3-hydroxymontanoyl-CoA peak.
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The collected fractions can be lyophilized to obtain the purified product.
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) (Adapted)
LC-MS/MS provides a highly sensitive and specific method for the detection and quantification of acyl-CoAs.
Figure 2. A general workflow for the analysis of acyl-CoAs by LC-MS/MS.
Instrumentation:
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LC-MS/MS system with an electrospray ionization (ESI) source.
Procedure:
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Sample Extraction: Extract acyl-CoAs from the biological matrix using a suitable solvent system, such as acetonitrile or a biphasic butanol/water extraction.
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Chromatographic Separation: Separate the extracted acyl-CoAs using reverse-phase liquid chromatography as described in the purification protocol.
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Mass Spectrometric Detection: Analyze the eluent by tandem mass spectrometry in positive ion mode. For quantification, use multiple reaction monitoring (MRM) to monitor specific precursor-to-product ion transitions for (R)-3-hydroxymontanoyl-CoA and an internal standard.
Table 2: Potential MRM Transitions for (R)-3-Hydroxymontanoyl-CoA
| Precursor Ion (m/z) | Product Ion (m/z) | Description |
| [M+H]+ | Fragment corresponding to the loss of the acyl chain | General fragmentation pattern |
| [M+H]+ | Fragment corresponding to the pantetheine-phosphate moiety | Specific fragment for CoAs |
Note: The exact m/z values would need to be determined experimentally.
Quantitative Data
Specific kinetic parameters for the enzymes involved in the metabolism of (R)-3-hydroxymontanoyl-CoA are not well-documented. However, general characteristics of the enzymes in the VLCFA elongation pathway are known.
Table 3: Enzymes Involved in (R)-3-Hydroxymontanoyl-CoA Metabolism
| Enzyme | Substrate(s) | Product | Cofactor(s) | Cellular Localization | Key Features |
| 3-Ketoacyl-CoA Reductase (KAR) | 3-Oxooctacosanoyl-CoA, NADPH | (R)-3-Hydroxymontanoyl-CoA, NADP+ | NADPH | Endoplasmic Reticulum | Stereospecific for the (R)-enantiomer. |
| 3-Hydroxyacyl-CoA Dehydratase (HACD) | (R)-3-Hydroxymontanoyl-CoA | trans-2,3-Octacosenoyl-CoA, H2O | None | Endoplasmic Reticulum | Catalyzes the removal of a water molecule. |
Conclusion
(R)-3-hydroxymontanoyl-CoA is a pivotal, yet understudied, intermediate in the biosynthesis of very-long-chain fatty acids. Its transient nature within the fatty acid elongation cycle makes its direct study challenging. This guide has synthesized the available information on its structure, properties, and metabolic context, and has provided adaptable experimental frameworks for its synthesis and analysis. Further research, particularly in developing specific analytical methods and characterizing the kinetics of its metabolizing enzymes, will be crucial to fully elucidate its role in health and disease. Such studies will undoubtedly open new avenues for understanding and potentially targeting VLCFA metabolism in various pathological conditions.
